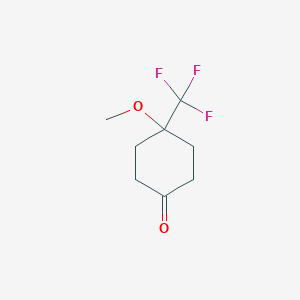
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one is a chemical compound with the molecular formula C8H11F3O2 It is a derivative of cyclohexanone, characterized by the presence of a methoxy group and a trifluoromethyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Introduction of Methoxy Group: A methoxy group is introduced to the cyclohexanone ring through a nucleophilic substitution reaction using methanol and an acid catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or trifluoromethyl iodide (CF3I) are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexanone derivatives.
Scientific Research Applications
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups influence the compound’s reactivity and interactions with enzymes and receptors. These interactions can modulate biological processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycyclohexanone: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)cyclohexanone: Lacks the methoxy group, affecting its reactivity and applications.
Cyclohexanone: The parent compound, without any substituents, serves as a basis for comparison.
Uniqueness
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H11F3O2 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
4-methoxy-4-(trifluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11F3O2/c1-13-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H2,1H3 |
InChI Key |
ACLOKXVDZLQQCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC(=O)CC1)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B8326876.png)
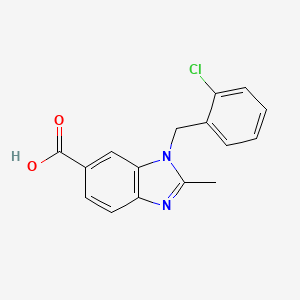
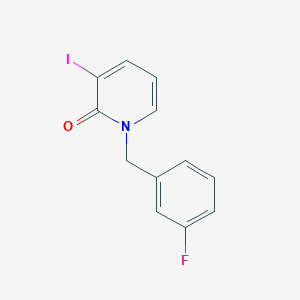

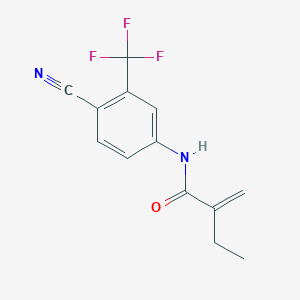

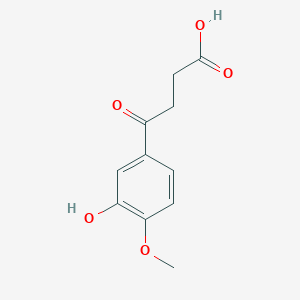

![(S)-2-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)isoindoline-1,3-dione](/img/structure/B8326937.png)


